Benzyl methacrylate
Overview
Description
Benzyl methacrylate is an organic compound with the chemical formula C11H12O2. It is an ester of methacrylic acid and benzyl alcohol. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization. This compound is known for its applications in various fields, including coatings, adhesives, and as a monomer in the synthesis of specialty polymers .
Mechanism of Action
Target of Action
Benzyl methacrylate (BzMA) is a type of organic chemical compound . It is primarily used in the field of polymer science, where it acts as a monomer in the formation of polymers . The primary targets of BzMA are therefore the other monomers and initiators present in the polymerization reaction .
Mode of Action
BzMA interacts with its targets through a process known as free radical polymerization . In this process, an initiator molecule generates a free radical, which then reacts with the BzMA monomer. This reaction forms a new radical, which can react with additional monomers, leading to the formation of a polymer chain .
Biochemical Pathways
The polymers formed from bzma can have various applications in biological systems, such as in the creation of bio-based acrylates .
Pharmacokinetics
It’s important to note that bzma is a liquid at room temperature with a density of 104 g/mL .
Result of Action
The primary result of BzMA’s action is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization reaction, including the presence of other monomers . For example, copolymers of BzMA and 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) have been shown to have varying glass transition temperatures depending on the ratio of BzMA to HBPPMA .
Action Environment
The action of BzMA is influenced by several environmental factors. For instance, the polymerization reaction requires a specific temperature (60 °C in some cases ) and the presence of an initiator . Additionally, BzMA should be stored in a cool, dry place and used only in a well-ventilated area or outdoors . It should also be kept away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in radical polymerization processes
Cellular Effects
It is known that it can influence cell function through its role in polymerization processes
Molecular Mechanism
The molecular mechanism of Benzyl methacrylate is primarily related to its role in polymerization processes It can exert its effects at the molecular level through binding interactions with other molecules involved in these processes
Temporal Effects in Laboratory Settings
It is known that it can participate in polymerization processes, which may have implications for its stability and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methacrylate can be synthesized through the esterification of methacrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and benzyl alcohol into a reactor, where the esterification takes place. The product is then separated and purified using distillation and other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form poly(this compound).
Copolymerization: It can copolymerize with other monomers such as styrene, methyl methacrylate, and butyl acrylate to form copolymers with tailored properties.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, benzene, or other organic solvents.
Temperature: Typically carried out at elevated temperatures (60-80°C) to facilitate the polymerization process.
Major Products Formed:
Poly(this compound): A homopolymer with applications in coatings and adhesives.
Copolymers: Various copolymers with tailored properties for specific applications.
Scientific Research Applications
Benzyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Medicine: Explored for its use in the development of biomedical devices and implants.
Comparison with Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Similar to benzyl methacrylate but with an ethyl group instead of a benzyl group.
Butyl methacrylate: Contains a butyl group and is used in the production of flexible polymers.
Comparison:
This compound vs. Methyl methacrylate: this compound has a higher molecular weight and provides different mechanical properties compared to methyl methacrylate.
This compound vs. Ethyl methacrylate: this compound offers better adhesion properties due to the presence of the benzyl group, which can interact more effectively with various substrates.
This compound vs. Butyl methacrylate: this compound provides higher rigidity and thermal stability, while butyl methacrylate offers more flexibility and lower glass transition temperature.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
benzyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOEFVRHOZDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-83-0 | |
Record name | Poly(benzyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022193 | |
Record name | Benzyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2495-37-6 | |
Record name | Benzyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL METHACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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